2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid
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Overview
Description
2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the propanoic acid backbone: This can be achieved through various methods, including the use of Grignard reagents or organolithium compounds to introduce the pyridine ring.
Coupling reactions: The protected amino acid can be coupled with other molecules using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions, yielding the free amino acid.
Oxidation and Reduction: The pyridine ring can undergo various oxidation and reduction reactions depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
Deprotected amino acid: Resulting from hydrolysis.
Oxidized or reduced pyridine derivatives: Depending on the specific reagents and conditions used.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a building block in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis, and is removed under controlled conditions to yield the active compound.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(pyridin-3-yl)propanoic acid: Lacks the Boc protecting group.
2-((tert-Butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid: Similar structure but with the pyridine ring at a different position.
2-((tert-Butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid: Another positional isomer.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid is unique due to the presence of the Boc protecting group and the specific positioning of the pyridine ring, which can influence its reactivity and interactions in synthetic and biological contexts.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)7-9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBCSWWZSSVXRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=CC=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105454-25-9 |
Source
|
Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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